molecular formula C17H19FN2O3S B2943061 1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251608-03-3

1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2943061
M. Wt: 350.41
InChI Key: BEQRIKHZUMJUCV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Quantum chemical calculations and molecular dynamics simulations explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These studies reveal how these compounds interact with metal surfaces, offering insights into their potential industrial applications, particularly in corrosion prevention (Kaya et al., 2016).

Optically Pure Piperidine and Pyrrolidine Preparation

Research on the synthesis of optically pure piperidine and pyrrolidine derivatives by reacting oxygenated compounds with appropriate chlorinated N-sulfinylimines highlights the significance of these processes in producing chiral molecules. Such compounds are crucial for the development of pharmaceuticals and fine chemicals, demonstrating the breadth of applications for specific piperidine structures (Ruano et al., 2006).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among them, a compound showed promising activity against all tests, highlighting the therapeutic potential of specific piperidine derivatives in treating tuberculosis (Jeankumar et al., 2013).

Synthesis of Cytotoxic Compounds and Their Structural Determination

Studies on the synthesis of analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone and their molecular structures characterization offer valuable insights into the development of new cytotoxic compounds. These compounds' molecular structures, characterized by various spectroscopic methods, play a crucial role in the design of potential anticancer agents, showcasing the versatility of piperidine derivatives in medicinal chemistry (Lagisetty et al., 2009).

Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations

Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives synthesized and evaluated for anti-Alzheimer's activity based on the lead compound donepezil demonstrates the potential of piperidine structures in addressing neurological conditions. These compounds' design, synthesis, and evaluation underscore the importance of structural diversity in discovering new therapeutics for Alzheimer's disease (Gupta et al., 2020).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for specific information related to your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c18-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)24(22,23)20-10-4-1-5-11-20/h2-3,6-9,13H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQRIKHZUMJUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

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